Enzymatic Cleavage: Arg-Gly vs. Gly-Arg
The dipeptide Arg-Gly serves as a specific cleavage site for limited proteolysis enzymes such as Thrombin and Bromelain, distinguishing it from the reversed sequence Gly-Arg and other Arg-Xaa bonds. Experimental evidence demonstrates that a highly specific proteolytic activity cleaves the Arg-Gly bond but has no effect on the Arg-Xaa bond [1]. This contrasts with Gly-Arg derivatives, which are primarily utilized as substrates for cathepsin C and are susceptible to degradation by non-specific aminopeptidases and cathepsin H, introducing confounding variables in assays [2]. Selection of Arg-Gly therefore ensures targeted, predictable fragmentation patterns.
Gly-Arg: Cathepsin C substrate; degraded by aminopeptidases
| Evidence Dimension | Protease cleavage specificity |
|---|---|
| Target Compound Data | Arg-Gly bond: cleaved by Thrombin, Bromelain; specific activity cleaves Arg-Gly but not Arg-Xaa |
| Comparator Or Baseline | Gly-Arg: substrate for Cathepsin C, degraded by aminopeptidases and Cathepsin H; Arg-Xaa: not cleaved by the Arg-Gly specific activity |
| Quantified Difference | Qualitative difference in cleavage pattern; Arg-Gly bond uniquely recognized by specific proteases |
| Conditions | In vitro proteolytic assays; enzyme-specific reaction conditions |
Why This Matters
This sequence specificity enables precise enzymatic mapping and controlled fragmentation, reducing off-target cleavage events that could compromise experimental reproducibility.
- [1] Kuks, P. F., Créminon, C., Leseney, A. M., Bourdais, J., Morel, A., & Cohen, P. (n.d.). A highly specific activity cleaves the Arg-Gly bond. Journal of Biological Chemistry. View Source
- [2] ScienceDirect. (n.d.). Gly-Arg: Derivatives of dipeptides such as Gly-Arg-, Pro-Arg-, and Gly-Phe- are widely used for the determination of cathepsin C activity. Retrieved from https://www.sciencedirect.com/. View Source
